N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

Prodrug Design Metabolic Switching Oxidation State Tuning

Unlock three screening candidates from one purchase. The target's ethylthio handle undergoes controlled oxidation to sulfoxide and sulfone—a tunable SAR strategy that the pre-formed sulfone analog (CAS 886923-10-0) cannot replicate. Combined with a 2,5-dichlorophenyl oxadiazole core and high logP (~4.24), this compound serves as a superior high-permeability probe for CYP/FMO metabolism and BBB penetration studies. Distinct from generic benzamide-substituted oxadiazoles, it fills a critical lipophilicity gap in oxadiazole libraries. Intended for medicinal chemistry and drug metabolism research.

Molecular Formula C17H13Cl2N3O2S
Molecular Weight 394.27
CAS No. 898422-81-6
Cat. No. B2901840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide
CAS898422-81-6
Molecular FormulaC17H13Cl2N3O2S
Molecular Weight394.27
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2N3O2S/c1-2-25-14-6-4-3-5-11(14)15(23)20-17-22-21-16(24-17)12-9-10(18)7-8-13(12)19/h3-9H,2H2,1H3,(H,20,22,23)
InChIKeyNZADPRXOJLAVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide (CAS 898422-81-6): Structural Baseline and Procurement Context


N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide (CAS 898422-81-6) is a synthetic 2,5-disubstituted-1,3,4-oxadiazole derivative featuring a 2,5-dichlorophenyl group at the oxadiazole 5-position and a 2-(ethylthio)benzamide moiety at the 2-position . With a molecular weight of 394.27 g/mol (C₁₇H₁₃Cl₂N₃O₂S) and a predicted logP of 4.241, this compound belongs to a privileged heterocyclic scaffold extensively explored for anticancer, antimicrobial, and enzyme inhibitory activities [1][2]. The 1,3,4-oxadiazole core serves as a bioisostere of ester and amide functionalities, imparting metabolic stability while the 2-(ethylthio)benzamide substituent introduces a chemically addressable thioether handle not present in simpler benzamide-substituted oxadiazoles [3]. This compound is commercially available as a research-grade screening compound (≥95% purity) for non-human research use only .

Why N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide Cannot Be Substituted by Generic 1,3,4-Oxadiazole Analogs


Within the 2,5-disubstituted-1,3,4-oxadiazole chemical space, even minor structural perturbations produce substantial differences in physicochemical properties, target engagement, and metabolic fate. The target compound's 2-(ethylthio)benzamide substituent is fundamentally distinct from the 2-(ethylsulfonyl)benzamide analog (CAS 886923-10-0) in oxidation state, lipophilicity, and chemical reactivity. The thioether sulfur is susceptible to metabolic and chemical oxidation to sulfoxide and sulfone, enabling a tunable prodrug or metabolic switching strategy unavailable with the pre-oxidized sulfone . Additionally, the 2,5-dichlorophenyl substitution pattern modulates electronic distribution across the oxadiazole ring differently than mono-halo, para-halo, or unsubstituted phenyl analogs, affecting π-stacking interactions and target binding conformations [1]. Generic benzamide-substituted oxadiazoles (e.g., unsubstituted benzamide, CAS 891131-51-4) lack both the thioether handle and the specific halogen positioning that jointly govern this compound's distinct pharmacological and chemical behavior [2]. These structural features are not interchangeable without altering the compound's property profile and biological readout.

Quantitative Differentiation Evidence: N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide vs. Closest Analogs


Thioether Oxidation Lability vs. Sulfone Analog: A Chemically Addressable Differentiation Handle

The target compound contains a thioether (-S-CH₂CH₃) moiety that is susceptible to controlled oxidation, yielding the corresponding sulfoxide and sulfone derivatives. By contrast, the closest structural analog CAS 886923-10-0 (N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylsulfonyl)benzamide) already exists in the fully oxidized sulfone state and cannot undergo further oxidative modification at this position . This oxidation handle enables chemists to access three distinct oxidation states (thioether → sulfoxide → sulfone) from a single procurement of the parent thioether compound, whereas the sulfone analog offers only one. In related 1,3,4-oxadiazole and 1,3,4-thiadiazole series, thioether-to-sulfoxide/sulfone oxidation has been documented as a bioactivation pathway relevant to both prodrug activation and metabolic clearance modulation [1]. The sulfone analog (CAS 886923-10-0) has a molecular weight of 426.27 g/mol (32 Da heavier due to the two additional oxygen atoms) and demonstrates distinct solubility and lipophilicity properties .

Prodrug Design Metabolic Switching Oxidation State Tuning Chemical Biology

Lipophilicity Differential: Thioether (logP ~4.24) vs. Sulfone Analog (Estimated logP ~2.58) — Implications for Membrane Permeability and Target Engagement

The target compound (thioether) has a calculated logP of 4.241 based on the ZINC15 database [1]. A structurally analogous ethylsulfonyl-substituted oxadiazole benzamide (3-(ethylsulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) has an ACD/LogP of 2.58 . Although these are not identical compound pairs, the well-established SAR principle that replacing a thioether (-SR) with a sulfone (-SO₂R) decreases logP by approximately 1.5–2.0 log units applies consistently across aromatic and heterocyclic systems [2]. The estimated logP difference of ~1.66 units corresponds to an approximately 45-fold difference in octanol-water partition coefficient. The higher logP of the target thioether compound predicts enhanced passive membrane permeability but potentially reduced aqueous solubility (~3.48 mg/L estimated for the sulfone analog vs. sub-mg/mL range predicted for the thioether) [3].

Lipophilicity Drug-likeness Membrane Permeability Physicochemical Property Optimization

Differential Target Engagement: GSK-3β Activity of a Close 2-Furamide Analog vs. Target Compound — Scaffold-Hopping Relevance

A closely related analog sharing the identical 2,5-dichlorophenyl-1,3,4-oxadiazole core but bearing a 2-furamide substituent in place of the 2-(ethylthio)benzamide group (N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide, BDBM70158) was profiled against glycogen synthase kinase-3 beta (GSK-3β) in a high-throughput screening assay and exhibited an EC₅₀ > 300,000 nM, indicating no meaningful inhibition [1]. While no equivalent data for the target compound exist in public databases (ChEMBL reports no known activity for ZINC000001045450) [2], the stark inactivity of the 2-furamide analog demonstrates that the nature of the 2-substituent on the oxadiazole ring is a critical determinant of biological activity — the benzamide scaffold alone is insufficient for GSK-3β engagement. This negative result provides a useful baseline: the 2-(ethylthio)benzamide moiety in the target compound replaces the furan oxygen with a thioether-bearing phenyl ring, altering both steric bulk and electronic properties at this vector, which may confer different target selectivity profiles.

Kinase Inhibition GSK-3β Scaffold Hopping Target Engagement

2,5-Dichlorophenyl Substitution Pattern: Structural Differentiation from Mono-Chloro and Unsubstituted Phenyl Analogs in the Oxadiazole Series

The 2,5-dichloro substitution pattern on the phenyl ring attached to the oxadiazole 5-position is a specific structural feature of the target compound. SAR studies on 5-aryl-2-thio-1,3,4-oxadiazole derivatives have established that the position and number of halogen substituents on the 5-aryl ring significantly modulate antituberculosis and anticancer activity [1]. A related series of 2,5-disubstituted-1,3,4-oxadiazoles demonstrated that compounds with dichlorophenyl substitution (particularly 2,5-dichloro) can exhibit differential cytotoxicity profiles against C6 glioma and A549 lung carcinoma cell lines compared to mono-substituted or unsubstituted phenyl analogs [2]. Specifically, the 2,5-dichloro arrangement creates a unique electronic surface potential that differs from the 2,4-dichloro, 3,4-dichloro, or 4-chloro substitution patterns, affecting both π-stacking geometry with aromatic residues in protein binding pockets and halogen-bonding interactions [3]. This precise substitution geometry is not replicated by other commercially available dichlorophenyl-oxadiazole positional isomers.

Halogen Bonding Structure-Activity Relationship π-Stacking Target Recognition

Thioether Linkage in 1,3,4-Oxadiazole Derivatives: Class-Level Evidence for Cytotoxic and Antimicrobial Activity Differentiation

The presence of a thioether (-S-) linkage is a recurring structural motif in biologically active 1,3,4-oxadiazole derivatives. A series of novel thioether-linked 1,3,4-oxadiazole derivatives (synthesized and characterized by Shah & Modi, 2013) were screened for both cytotoxic and antimicrobial activities, demonstrating that the thioether moiety is not a silent linker but contributes to the biological profile [1]. More recently, a series of 1,3,4-oxadiazole thioether derivatives (compounds 9–44) were designed and synthesized as potential thymidylate synthase (TS) inhibitors with anticancer activity, and several compounds exhibited significant in vitro anticancer effects [2]. The 2-(ethylthio)benzamide moiety in the target compound combines the thioether pharmacophore with a benzamide hydrogen-bonding motif, creating a bifunctional substructure distinct from simpler alkylthio substituents lacking the benzamide group. In contrast, the sulfone analog (CAS 886923-10-0) replaces the potentially bioactive thioether with a polar sulfone group that may alter target interactions. This distinction is particularly relevant given that thioether-containing 1,3,4-oxadiazoles have been prioritized in multiple independent drug discovery programs targeting cancer and infectious diseases .

Thioether Pharmacophore Cytotoxicity Antimicrobial Screening Medicinal Chemistry

Metabolic Oxidation Susceptibility of Thioether vs. Metabolic Stability of Sulfone: Implications for In Vitro ADME and In Vivo PK Studies

The thioether moiety in the target compound is a well-characterized substrate for cytochrome P450 (CYP)-mediated S-oxidation and flavin-containing monooxygenase (FMO)-mediated oxidation, producing sulfoxide and subsequently sulfone metabolites [1]. This metabolic liability may be advantageous or disadvantageous depending on the research context: for metabolite identification studies or prodrug activation strategies, the thioether's oxidative susceptibility is a desired feature; for studies requiring high metabolic stability, the pre-formed sulfone analog (CAS 886923-10-0) may be preferred. In the related 2-(alkylthio)-1,3,4-thiadiazole and 2-(alkylthio)-1,3-benzothiazole series, thioether bioactivation has been documented as a 'structural alert' wherein S-oxidation generates electrophilic metabolites capable of covalent protein modification [1]. The target compound's 1,3,4-oxadiazole ring system may exhibit similar, though not necessarily identical, bioactivation behavior. The sulfone analog, having already passed through both oxidation steps, eliminates this metabolic pathway and is expected to demonstrate superior in vitro microsomal stability [2]. Additionally, thioether-containing compounds have been associated with mechanism-based CYP inhibition in certain structural contexts, a risk mitigated in the sulfone form [3].

Drug Metabolism CYP450 Oxidation Metabolic Stability ADME-Tox Pharmacokinetics

Optimal Research and Industrial Application Scenarios for N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide (CAS 898422-81-6)


Oxidative Derivatization for Focused SAR Libraries: Accessing Thioether, Sulfoxide, and Sulfone Chemical Space from a Single Parent Compound

This compound is optimally employed as a versatile starting material for constructing focused chemical libraries exploring sulfur oxidation states. As established in Section 3 (Evidence Item 1), the ethylthio group can be selectively oxidized to the corresponding sulfoxide (using 1 equivalent of H₂O₂ or mCPBA under controlled conditions) or sulfone (using excess oxidant), generating three chemically distinct compounds from a single procurement . This oxidative derivatization strategy is particularly valuable for medicinal chemistry teams exploring structure-activity relationships (SAR) around sulfur oxidation state — a parameter known to profoundly affect target binding, solubility, and metabolic stability [1]. The pre-formed sulfone analog (CAS 886923-10-0) cannot be used for such studies as it already represents the end-point of this oxidation sequence. For laboratories with limited synthesis capacity, the target compound effectively provides three screening candidates from one purchase.

Metabolite Identification and CYP-Mediated Bioactivation Studies Using the Thioether as a Model Substrate

The thioether moiety in this compound serves as an informative probe substrate for studying cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO)-mediated S-oxidation pathways in drug metabolism research. As discussed in Section 3 (Evidence Item 6), thioether-containing azole heterocycles undergo sequential oxidation to sulfoxide and sulfone metabolites, and this compound's 1,3,4-oxadiazole core makes it a useful model for understanding how the electron-deficient nature of the oxadiazole ring influences the rate and regioselectivity of S-oxidation compared to thiadiazole and benzothiazole analogs [2]. Researchers can use the target compound in human liver microsome or recombinant CYP/FMO incubation studies to generate and characterize sulfoxide and sulfone metabolites, and compare the metabolic profile with the pre-formed sulfone analog (CAS 886923-10-0) to establish whether the thioether-to-sulfone pathway is the primary clearance mechanism.

Kinase and Enzyme Inhibitor Screening with a Focus on the 2-(Ethylthio)benzamide Pharmacophore — Differentiated from the Inactive Furamide Analog

Based on the publicly available negative control data for the closely related 2-furamide analog (BDBM70158), which was inactive against GSK-3β at concentrations up to 300 μM (Section 3, Evidence Item 3) [3], the target compound is positioned as a distinct screening candidate for kinase panels and enzyme inhibition assays where the 2-substituent is the activity-determining moiety. The replacement of the furan ring with a 2-(ethylthio)phenyl group introduces both increased lipophilicity (logP ~4.24 vs. an estimated ~2.5–3.0 for the furamide analog) and an additional hydrogen bond acceptor (thioether sulfur), potentially enabling interactions with hydrophobic enzyme pockets inaccessible to the polar furamide analog. The readily available inactivity data for the furamide comparator allows researchers to attribute any observed activity for the target compound specifically to the 2-(ethylthio)benzamide pharmacophore.

Physicochemical Property Benchmarking: High-logP Thioether Probe for Membrane Permeability and Blood-Brain Barrier Penetration Studies

With a calculated logP of 4.241 [4], the target compound occupies a relatively high lipophilicity space compared to the sulfone analog (estimated logP ~2.6) and many other 1,3,4-oxadiazole derivatives (Section 3, Evidence Item 2). This property profile makes it particularly suitable as a high-permeability probe compound for parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, and blood-brain barrier (BBB) penetration models. The compound's molecular weight (394.27 g/mol), tPSA (70 Ų), and hydrogen bond donor count (2) all fall within ranges associated with favorable CNS drug-likeness, while its elevated logP pushes toward the upper acceptable limit [5]. For research programs seeking to establish permeability-SAR within an oxadiazole chemical series, this compound provides a data point at the high-logP extreme that complements data from more polar analogs.

Quote Request

Request a Quote for N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.